2-Ethyl-5-iodo-pyridine
Description
2-Ethyl-5-iodo-pyridine is a halogenated pyridine derivative with an ethyl group at the 2-position and an iodine atom at the 5-position of the pyridine ring. Pyridine derivatives are widely studied for their versatility in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability .
Properties
Molecular Formula |
C7H8IN |
|---|---|
Molecular Weight |
233.05 g/mol |
IUPAC Name |
2-ethyl-5-iodopyridine |
InChI |
InChI=1S/C7H8IN/c1-2-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 |
InChI Key |
JXSKYBGPURWQCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
The following table highlights structural analogs of 2-Ethyl-5-iodo-pyridine and their substituent effects:
Key Observations :
Physicochemical Properties
| Property | This compound (Inferred) | 5-Chloro-3-iodopyridin-2-amine | 5-Ethyl-2-methylpyridine (MEP) |
|---|---|---|---|
| Melting Point (°C) | ~250–280 (estimated) | 268–287 | Not reported |
| Solubility | Low in water; soluble in organics | Moderate in polar solvents | Highly lipophilic |
| Reactivity | Susceptible to nucleophilic substitution at iodine | Stable under acidic conditions | Inert under standard conditions |
Notes:
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